2-Methylanthracene (CAS: 613-12-7) is a mono-alkylated polycyclic aromatic hydrocarbon (PAH) widely utilized as a structural motif in organic semiconductors, fluorescent probes, and environmental analytical standards. By introducing a methyl group at the 2-position of the anthracene core, the molecule breaks the high symmetry of unsubstituted anthracene, altering its solubility and crystallization kinetics while preserving the extended π-conjugation essential for optoelectronic functionality [1]. For industrial and research buyers, 2-Methylanthracene offers a critical balance between improved organic solvent processability and robust thermal stability, making it a preferred precursor for synthesizing advanced functional materials and active layers in organic thin-film devices .
Procuring generic 'methylanthracene' mixtures or substituting 2-Methylanthracene with its positional isomer, 9-Methylanthracene, leads to catastrophic failures in both thermal processing and solid-state performance. The position of the methyl group fundamentally dictates the molecule's thermal profile and steric packing [1]. For instance, 9-Methylanthracene suffers from severe steric hindrance that disrupts planar stacking and drastically lowers its melting point to 77–79 °C, rendering it unsuitable for high-temperature vacuum deposition . In contrast, 2-Methylanthracene maintains a highly planar backbone and a melting point exceeding 204 °C, allowing for stable thin-film formation without morphological collapse. Furthermore, the 9-position is highly reactive to photo-oxidation, meaning that substitution with 9-alkylated analogs compromises the operational lifetime of the resulting optoelectronic devices or analytical standards [2].
For organic electronics manufacturing, the thermal stability of the precursor is paramount. 2-Methylanthracene exhibits a melting point of 204–206 °C, which is dramatically higher than its positional isomer, 9-Methylanthracene (77–79 °C) . This ~127 °C difference allows 2-Methylanthracene to withstand the thermal stress of vacuum deposition processes without undergoing premature phase transitions or morphological collapse, a common failure mode for low-melting meso-substituted analogs.
| Evidence Dimension | Melting Point / Thermal Stability |
| Target Compound Data | 204–206 °C |
| Comparator Or Baseline | 9-Methylanthracene (77–79 °C) |
| Quantified Difference | ~127 °C higher melting point |
| Conditions | Standard pressure, bulk material thermal analysis |
A melting point above 200 °C is critical for preventing phase transitions and morphological degradation during vacuum thermal evaporation (VTE) in organic electronics manufacturing.
The position of the alkyl group significantly impacts the photostability of anthracene derivatives. Studies on solar-induced decomposition demonstrate that 2-Methylanthracene degrades at a significantly slower rate compared to 9-Methylanthracene and 9,10-Dimethylanthracene [1]. The meso-positions (9,10) are highly susceptible to photo-oxidation, making 9-substituted analogs degrade rapidly under ambient or UV light. The enhanced photostability of 2-Methylanthracene ensures greater reliability during solution processing and longer shelf-life for formulated standards.
| Evidence Dimension | Photodecomposition Rate |
| Target Compound Data | Slower degradation kinetics (stable under standard handling) |
| Comparator Or Baseline | 9-Methylanthracene (rapid degradation) |
| Quantified Difference | Significantly extended half-life under solar irradiation |
| Conditions | Solar-induced decomposition in aqueous/organic media |
Enables more reliable handling during wet-processing and ensures the long-term stability of analytical calibration standards under ambient laboratory lighting.
The ability of a molecule to form ordered solid-state structures upon electron injection is critical for n-type organic semiconductors. Photoelectron spectroscopy of cluster anions reveals that 2-Methylanthracene forms highly ordered, 'crystal-like' anionic cluster isomers (Isomer II) at cluster sizes n ≥ 55 [1]. In stark contrast, 1-Methylanthracene, 9-Methylanthracene, and 9,10-Dimethylanthracene exclusively form disordered clusters and fail to support this crystal-like state [1]. This indicates that the 2-position substitution uniquely preserves the planar π-π stacking required for efficient electron delocalization.
| Evidence Dimension | Formation of ordered 'crystal-like' anionic clusters |
| Target Compound Data | Forms Isomer II (crystal-like state) at n ≥ 55 |
| Comparator Or Baseline | 9-Methylanthracene and 1-Methylanthracene (fail to form Isomer II) |
| Quantified Difference | Exclusive ability among tested alkyl-anthracenes to support unrelaxed, crystal-like anionic states |
| Conditions | Photoelectron spectroscopy of cluster anions (n=2–100) |
Indicates superior intermolecular π-π stacking and electron delocalization potential, making it a superior building block for organic field-effect transistors (OFETs).
Due to its high melting point (>204 °C) and ability to form ordered, crystal-like anionic states, 2-Methylanthracene is highly recommended as a precursor or active layer component in organic field-effect transistors (OFETs) and OLEDs. It avoids the morphological instability and disordered packing that plague 9-substituted analogs during vacuum thermal evaporation.
2-Methylanthracene serves as a robust calibration standard for the quantification of alkyl-PAHs. Its superior photostability compared to 9-Methylanthracene ensures that standard solutions remain accurate over longer periods, reducing the risk of calibration drift caused by ambient light degradation in the laboratory[1].
When synthesizing fluorescent probes or upconversion materials, the 2-substituted core provides the necessary extended π-conjugation without the severe steric hindrance introduced by meso-substitution. This allows for predictable functionalization and preserves the intrinsic optoelectronic properties of the anthracene backbone [2].
Environmental Hazard